Zinc nitride

Übersicht

Beschreibung

Zinc Nitride (Zn3N2) is an inorganic compound of zinc and nitrogen, usually obtained as blue-grey crystals . It is a semiconductor and in its pure form, it has the anti-bixbyite structure .

Synthesis Analysis

Zinc Nitride can be synthesized by thermally decomposing zincamide (zinc diamine) in an anaerobic environment, at temperatures in excess of 200 °C . The by-product of the reaction is ammonia . It can also be formed by heating zinc to 600 °C in a current of ammonia . Another method involves the reaction between zinc nitrate hexahydrate and ammonia solution .Molecular Structure Analysis

Zinc Nitride has a cubic crystal structure . The crystal structure is anti-isomorphous with Manganese (III) oxide (bixbyite) .Chemical Reactions Analysis

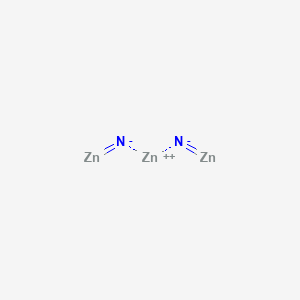

Zinc Nitride can be obtained by the reaction between three moles of Zinc [Zn] and two moles of Nitrogen [N] to form one mole of Zinc Nitride [Zn3N2] . It reacts violently with water to form ammonia and zinc oxide . It also reacts with lithium (produced in an electrochemical cell) by insertion .Physical And Chemical Properties Analysis

Zinc Nitride has a density of 6.22 g/cm3 . It is insoluble in water but reacts with it . It decomposes at 700°C . It is a semiconductor with a reported bandgap of c. 3.2eV .Wissenschaftliche Forschungsanwendungen

Optoelectronics Applications : Zinc nitride exhibits high electron mobility and electrical conductivity, making it a promising material for optoelectronics. It is considered for use in oxide homojunctions for achieving p-type conductivity in ZnO-based materials (Yoo, Walsh, Scanlon, & Soon, 2014).

Potential in Photovoltaic Devices : Zinc tin nitride (ZnSnN2), a related compound, is considered for photovoltaic device applications due to its tunable material properties and earth abundance (Khan, Heinselman, & Zakutayev, 2020).

Thin Film Applications : Zinc nitride thin films have potential as a new semiconductor material in photovoltaic, optoelectronic, and other applications due to their lower bandgap compared to ZnO and environment-friendly processing (Georgiev, Moening, Naleshwar, & Jayatissa, 2009).

Electron Scattering Mechanisms : Research on zinc tin oxynitride thin films has shed light on electron scattering mechanisms, which is crucial for applications in solar cells and optoelectronic devices (Hamilton et al., 2019).

Environmental Sensing Applications : Zinc nitride films have shown potential in environmental sensing due to their transformation under different humidity conditions, which affects their electrical properties (Gómez-Castaño, Redondo-Cubero, Vázquez, & Pau, 2016).

Optical and Mechanical Properties : Zinc oxy-nitride films show tunability in optical and electronic properties, indicating their applicability in devices like solar cells and light emitting diodes (Wen, Jiang, Georgiev, & Jayatissa, 2010).

Thin Film Transistors : Zinc nitride films have been used in thin film transistors to assess their performance in optoelectronic applications, showing potential for use as active layers in such devices (Núñez, Pau, Ruiz, & Piqueras, 2012).

Photoelectrocatalytic Activity : Zinc oxide/amorphous carbon nitride/manganese dioxide hybrid core-shell nanorod arrays, incorporating zinc nitride, have shown high photoelectrocatalytic activity, useful in environmental remediation and energy conversion (He et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Zinc Nitride quantum dots were prepared via a simple hydrothermal route from the reaction between zinc nitrate hexahydrate and ammonia solution that possess efficient strength towards sensing applications of metal ions (Cu2+ and Mn2+) . This suggests potential future applications in the field of sensing and detection .

Eigenschaften

IUPAC Name |

zinc;azanidylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Zn/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVMGQSGCSQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Zn].[N-]=[Zn].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3N2, N2Zn3 | |

| Record name | zinc nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Zinc nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zinc nitride | |

CAS RN |

1313-49-1 | |

| Record name | Zinc nitride (Zn3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.